molecular formula C10H11ClN2O2 B14788657 (2-Chloropyridin-4-yl)-(3-hydroxypyrrolidin-1-yl)methanone

(2-Chloropyridin-4-yl)-(3-hydroxypyrrolidin-1-yl)methanone

Cat. No.: B14788657
M. Wt: 226.66 g/mol
InChI Key: TUPYQXDFWMCGDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(2-Chloropyridin-4-yl)(3-hydroxypyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C10H11ClN2O2 and a molecular weight of 226.66 g/mol . This compound is characterized by the presence of a chloropyridine ring and a hydroxypyrrolidine moiety, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Chemical Reactions Analysis

(S)-(2-Chloropyridin-4-yl)(3-hydroxypyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

(S)-(2-Chloropyridin-4-yl)(3-hydroxypyrrolidin-1-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-(2-Chloropyridin-4-yl)(3-hydroxypyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The pathways involved may include inhibition or activation of enzymatic processes, affecting cellular functions and signaling pathways .

Comparison with Similar Compounds

(S)-(2-Chloropyridin-4-yl)(3-hydroxypyrrolidin-1-yl)methanone can be compared with other organochlorine compounds, such as:

The uniqueness of (S)-(2-Chloropyridin-4-yl)(3-hydroxypyrrolidin-1-yl)methanone lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

(2-chloropyridin-4-yl)-(3-hydroxypyrrolidin-1-yl)methanone

InChI

InChI=1S/C10H11ClN2O2/c11-9-5-7(1-3-12-9)10(15)13-4-2-8(14)6-13/h1,3,5,8,14H,2,4,6H2

InChI Key

TUPYQXDFWMCGDG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)C(=O)C2=CC(=NC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.